molecular formula C10H6Cl2F3N3 B8613837 Propanenitrile, 3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono]- CAS No. 111884-98-1

Propanenitrile, 3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono]-

Cat. No. B8613837
M. Wt: 296.07 g/mol
InChI Key: CYFNZPXGBPCRMU-UHFFFAOYSA-N
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Patent
US07094906B2

Procedure details

Cupric chloride (0.673 g, 2.5 equivalents) was added in one portion to a solution of 3-(2,6-dichloro-4-trifluoromethylphenylhydrazino)propionitrile (0.591 g, 2 mmol) in chlorobenzene, and the mixture heated at 65° C. for 50 minutes. The reaction was judged to be complete and was cooled, washed (water), dried (magnesium sulfate), evaporated and separated by chromatography on silica gel to give 3-(2,6-dichloro-4-trifluoromethylphenylhydrazono)propionitrile, NMR 3.37 (d, 2H), 7.03 (t, 1H), 7.5 (s, 2H), 7.75 (s, 1H) (35% yield), and 3-(2,6-dichloro-4trifluoromethylphenylazo)propionitrile, NMR 3.0 (t, 2H), 4.6 (t, 2H), 7.6 (s, 2H) (60% yield).
[Compound]
Name
Cupric chloride
Quantity
0.673 g
Type
reactant
Reaction Step One
Name
3-(2,6-dichloro-4-trifluoromethylphenylhydrazino)propionitrile
Quantity
0.591 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][NH:14][CH2:15][CH2:16][C:17]#[N:18]>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:10])([F:9])[F:11])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][N:14]=[CH:15][CH2:16][C:17]#[N:18].[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:10])([F:9])[F:11])[CH:5]=[C:4]([Cl:12])[C:3]=1[N:13]=[N:14][CH2:15][CH2:16][C:17]#[N:18]

Inputs

Step One
Name
Cupric chloride
Quantity
0.673 g
Type
reactant
Smiles
Name
3-(2,6-dichloro-4-trifluoromethylphenylhydrazino)propionitrile
Quantity
0.591 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NNCCC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed (water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
separated by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN=CCC#N
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)N=NCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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